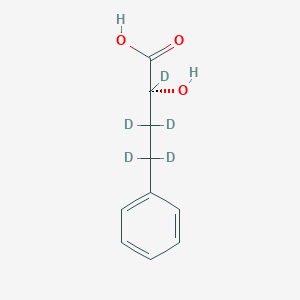
(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-4-phenylbutyric Acid-d5 is a deuterated derivative of ®-2-Hydroxy-4-phenylbutyric Acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-4-phenylbutyric Acid-d5 typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Hydroxy-4-phenylbutyric Acid.
Deuterium Exchange: The hydrogen atoms in the precursor are replaced with deuterium atoms through a deuterium exchange reaction. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Hydroxy-4-phenylbutyric Acid-d5 with high purity.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-4-phenylbutyric Acid-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to deuterium exchange reactions in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-4-phenylbutyric Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ®-2-Keto-4-phenylbutyric Acid.
Reduction: Formation of ®-2-Hydroxy-4-phenylbutanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Hydroxy-4-phenylbutyric Acid-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways and study enzyme-catalyzed reactions.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Isotope Effects: Used to study kinetic isotope effects in chemical reactions.
NMR Spectroscopy: Deuterium labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the isotope effect. This can lead to differences in the behavior of the compound compared to its non-deuterated counterpart. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
®-2-Hydroxy-4-phenylbutyric Acid: The non-deuterated version of the compound.
(S)-2-Hydroxy-4-phenylbutyric Acid: The enantiomer of the compound.
®-2-Hydroxy-4-phenylbutyric Acid-d3: A partially deuterated version of the compound.
Uniqueness: ®-2-Hydroxy-4-phenylbutyric Acid-d5 is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and mechanisms, making it a valuable tool for studying isotope effects and metabolic pathways.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
185.23 g/mol |
IUPAC Name |
(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i6D2,7D2,9D |
InChI Key |
JNJCEALGCZSIGB-LPGLKLJUSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















